Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13792232
InChI: InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCI
Molecular Formula: C11H21IO4
Molecular Weight: 344.19 g/mol

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate

CAS No.:

Cat. No.: VC13792232

Molecular Formula: C11H21IO4

Molecular Weight: 344.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-(2-iodoethoxy)ethoxy)propanoate -

Specification

Molecular Formula C11H21IO4
Molecular Weight 344.19 g/mol
IUPAC Name tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate
Standard InChI InChI=1S/C11H21IO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3
Standard InChI Key JRCSJYWWTTWDOR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCI
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCI

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

  • A tert-butyl ester group (-OC(O)C(CH₃)₃) at the terminal position, which acts as a protecting group for carboxylic acids.

  • A PEG-like diethylene glycol chain (-OCH₂CH₂OCH₂CH₂-) that enhances solubility and flexibility.

  • An iodinated ethoxy group (-OCH₂CH₂I) at the distal end, providing a reactive site for nucleophilic substitution .

The IUPAC name, tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate, systematically describes this arrangement .

Structural Identifiers

  • SMILES: CC(C)(C)OC(=O)CCOCCOCCI

  • InChI Key: JRCSJYWWTTWDOR-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)(C)OC(=O)CCOCCOCCI .

These identifiers facilitate precise database searches and computational modeling.

Table 1: Key Structural and Identifier Data

PropertyValueSource
Molecular FormulaC₁₁H₂₁IO₄
Molecular Weight344.19 g/mol
CAS Number1938057-43-2
XLogP31.8
Rotatable Bond Count10

Physicochemical Properties

Computed Properties

PubChem-derived data highlight critical physicochemical parameters:

  • Hydrogen Bond Donor/Acceptor Count: 0 donors, 4 acceptors, reflecting the absence of acidic protons and the presence of ether and ester oxygen atoms .

  • Topological Polar Surface Area (TPSA): 44.8 Ų, indicative of moderate polarity influenced by the ether and ester groups .

  • XLogP3: 1.8, suggesting moderate lipophilicity, suitable for balancing solubility and membrane permeability in drug design .

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are not provided in the cited sources, the compound’s structure predicts:

  • ¹H NMR: Signals for tert-butyl (δ ~1.2 ppm), methylene groups in the PEG chain (δ ~3.5–3.7 ppm), and the iodinated ethoxy group (δ ~3.1–3.3 ppm).

  • IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Reactivity and Synthetic Utility

Nucleophilic Substitution

The iodinated ethoxy group (-OCH₂CH₂I) is highly susceptible to nucleophilic displacement. Common reactions include:

  • Alkoxyde Substitution: Reaction with alkoxides (RO⁻) yields ether derivatives, useful for extending PEG chains.

  • Aminolysis: Treatment with amines (RNH₂) produces aminoethoxy analogs, pivotal in peptide coupling .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic (e.g., HCl/EtOAc) or basic (e.g., NaOH/THF) conditions to generate 3-(2-(2-iodoethoxy)ethoxy)propanoic acid. This deprotection step is critical for introducing carboxylic acid functionalities in prodrugs or polymers .

Oxidative and Reductive Pathways

  • Oxidation: The PEG chain may oxidize to form carbonyl derivatives under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the tert-butyl group limits this reactivity.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further functionalization .

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionNaOCH₃, DMF, 60°Ctert-Butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate
Ester Hydrolysis1M HCl, EtOAc, reflux3-(2-(2-Iodoethoxy)ethoxy)propanoic acid
ReductionLiAlH₄, THF, 0°C → RT3-(2-(2-Iodoethoxy)ethoxy)propan-1-ol

While specific toxicity data are unavailable in the cited sources, general precautions for iodinated compounds apply:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

  • Storage: In amber glass under inert gas (N₂ or Ar) at –20°C to prevent light-induced degradation and iodine loss .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator